CB-403

Description

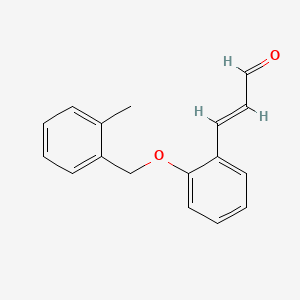

Structure

3D Structure

Properties

CAS No. |

302356-18-9 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enal |

InChI |

InChI=1S/C17H16O2/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18/h2-12H,13H2,1H3/b10-6+ |

InChI Key |

BIYYAALWGHMYTO-UXBLZVDNSA-N |

SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2C=CC=O |

Isomeric SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2/C=C/C=O |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2C=CC=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CB-403; CB403; CB 403; UNII-4V9Q0C88UK. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CB-403 in Cancer Cells

Disclaimer: The designation "CB-403" has been associated with multiple investigational compounds. This document focuses on the cinnamaldehyde derivative this compound, based on available preclinical data. Researchers should verify the specific agent of interest for their application. Other agents include TB-403, a monoclonal antibody targeting Placental Growth Factor (PlGF), and PMC-403, a TIE2-activating antibody.

Introduction

This compound is a synthetic derivative of 2'-hydroxycinnamaldehyde, a compound belonging to the cinnamaldehyde class of molecules.[1] Cinnamaldehydes have garnered scientific interest for their potential anti-cancer properties, including the inhibition of farnesyl protein transferase, anti-angiogenic effects, and modulation of cell adhesion and growth.[1] Preclinical studies have demonstrated that this compound exerts a cytostatic effect on cancer cells by inducing mitotic arrest, thereby inhibiting tumor proliferation.[1] This technical guide provides a detailed overview of the mechanism of action, experimental data, and relevant protocols for this compound in the context of cancer cell biology.

Core Mechanism of Action: Induction of Mitotic Arrest

The primary anti-tumor effect of this compound is attributed to its ability to arrest cancer cells in the G2/M phase of the cell cycle.[1] This disruption of the cell cycle progression prevents the successful completion of mitosis, ultimately leading to an inhibition of cell division and proliferation. A key molecular event associated with this mitotic arrest is the significant accumulation of Cyclin B1.[1] Cyclin B1 is a critical regulatory protein that complexes with Cyclin-dependent kinase 1 (CDK1) to form the Maturation-Promoting Factor (MPF), which drives the cell's entry into mitosis. The elevated levels of Cyclin B1 in this compound-treated cells suggest a disruption in the normal regulatory mechanisms that govern mitotic progression and exit.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical evaluations of this compound.

| Parameter | Cell Lines | Observed Effect | Reference |

| Tumor Growth Inhibition | Human Colon and Breast Tumor Xenografts | Concentration-dependent inhibition of tumor growth in vitro. Blocked in vivo growth of xenografts in nude mice without significant body weight loss. | [1] |

| Cell Cycle Arrest | Human Cancer Cells | Significant arrest of cells in the G2/M phase of the cell cycle, as determined by FACS analysis. | [1] |

| Protein Expression | Human Cancer Cells | Marked increase in the intracellular levels of Cyclin B1, correlating with mitotic arrest. | [1] |

| Cellular Adhesion | Cultured Cancer Cells | Treated cells exhibited weaker adherence to culture dishes. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

1. Cell Culture and Drug Treatment:

-

Cell Lines: Human colon and breast cancer cell lines were used.

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound, synthesized from 2'-hydroxycinnamaldehyde, was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to achieve the desired final concentrations. Control cells were treated with an equivalent amount of the vehicle.

2. Cell Cycle Analysis by Flow Cytometry (FACS):

-

Cell Preparation: Following treatment with this compound for a specified duration, both adherent and floating cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells were washed with PBS and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition and Analysis: The DNA content of the stained cells was measured using a flow cytometer. The resulting data was analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

3. Western Blot Analysis for Cyclin B1:

-

Protein Extraction: After treatment, cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration was determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding, followed by incubation with a primary antibody specific for Cyclin B1. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin, was used to ensure equal protein loading.

4. In Vivo Tumor Xenograft Studies:

-

Animal Model: Athymic nude mice were used.

-

Tumor Implantation: Human colon or breast cancer cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered to the treatment group (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group received the vehicle.

-

Tumor Growth Measurement: Tumor volume was measured periodically using calipers. The body weight of the mice was also monitored as an indicator of toxicity.

-

Efficacy Evaluation: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group.

Visualizations

Proposed Signaling Pathway of this compound in Cancer Cells

Caption: Proposed mechanism of this compound leading to G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

References

An In-depth Technical Guide to the Synthesis and Biological Activity of CB-403

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the cinnamaldehyde derivative CB-403, starting from 2'-hydroxycinnamaldehyde. It details the experimental protocols, summarizes key quantitative data, and elucidates the compound's mechanism of action as a cell cycle inhibitor.

Introduction

This compound, a derivative of cinnamaldehyde, has demonstrated notable antitumor effects by inducing mitotic arrest in cancer cells.[1] Its synthesis from 2'-hydroxycinnamaldehyde is a critical process for its preclinical and clinical investigation. This document serves as a technical resource for researchers engaged in the synthesis and evaluation of this compound and related compounds.

Synthesis of this compound from 2'-Hydroxycinnamaldehyde

The synthesis of this compound, chemically known as 2-(2-hydroxybenzylidene)malononitrile, is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, 2'-hydroxycinnamaldehyde and malononitrile, respectively.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Synthesis of this compound.

Experimental Protocols

Method A: Piperidine-Catalyzed Condensation in Ethanol

This method is a common and effective approach for synthesizing benzylidenemalononitrile derivatives.[2]

-

Reaction Setup: To a solution of 2'-hydroxycinnamaldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 4-5 drops) to the reaction mixture.

-

Reaction Conditions: Stir the solution at room temperature for a specified duration (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product may precipitate out of the solution. The solid can be collected by filtration and washed with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Method B: Microwave-Assisted Synthesis in Methanol

Microwave irradiation can significantly accelerate the reaction rate.[3]

-

Reaction Mixture: In a microwave reactor vessel, combine 2'-hydroxycinnamaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 60°C) and power (e.g., 20 W) for a short duration (e.g., 30 minutes).

-

Isolation: After cooling, filter the reaction mixture and wash the solid with water. The crude product can be recrystallized from a suitable solvent mixture (e.g., hexane:dichloromethane) to yield the pure compound.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various benzylidenemalononitrile derivatives using different catalytic systems, which can serve as a benchmark for the synthesis of this compound.

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 4-(Diphenylamino)benzaldehyde | Piperidine | Ethanol | 3 h | 95 | |

| Benzaldehyde | Alum | Water | Not specified | High | [4] |

| Various aromatic aldehydes | β-alanine | Water | 2 h | Up to 91 | |

| Benzaldehyde | None | Water | 2 h | 85 | [5] |

Biological Activity of this compound: Mechanism of Action

This compound exerts its antitumor effects by inducing cell cycle arrest at the G2/M phase.[1] This arrest is correlated with a significant increase in the cellular levels of cyclin B1.[1]

Signaling Pathway of G2/M Checkpoint Arrest

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells from entering mitosis with damaged DNA. The key regulator of this transition is the cyclin B1/CDK1 complex. This compound-induced accumulation of cyclin B1 leads to a sustained activation of the G2/M checkpoint, thereby halting cell division.

Caption: this compound Induced G2/M Arrest.

The binding of cyclin B1 to CDK1 is a prerequisite for the activation of the kinase, which then phosphorylates numerous substrates to drive the cell into mitosis.[6] The activity of the Cyclin B1-Cdk1 complex is tightly regulated by phosphorylation and dephosphorylation events.[7] An unscheduled accumulation of cyclin B1, as induced by this compound, disrupts this delicate balance, leading to a prolonged G2 phase and ultimately cell cycle arrest.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.

Caption: Synthesis & Evaluation Workflow.

Conclusion

The synthesis of this compound via Knoevenagel condensation of 2'-hydroxycinnamaldehyde and malononitrile is a straightforward and adaptable process. The resulting compound is a potent inducer of G2/M cell cycle arrest, mediated by the accumulation of cyclin B1. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate the therapeutic potential of this compound in oncology.

References

- 1. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. www2.unifap.br [www2.unifap.br]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. rsc.org [rsc.org]

- 6. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

Investigating the Cytostatic Properties of CB-403: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytostatic properties of CB-403, a cinnamaldehyde derivative. The information is compiled from publicly available scientific literature and is intended to provide a foundational understanding of the compound's mechanism of action and the experimental methodologies used to characterize it.

Core Findings on the Cytostatic Effects of this compound

The cinnamaldehyde derivative this compound has demonstrated notable cytostatic effects on cancer cells. The primary mechanism of action is the induction of mitotic arrest, leading to a halt in cell proliferation. Key findings from preclinical research indicate that this compound:

-

Inhibits the growth of tumor cells in a manner that is dependent on the concentration of the compound.[1]

-

Induces cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[1]

-

Leads to a significant increase in the intracellular levels of cyclin B1, a key regulatory protein in the G2/M transition.[1]

-

Demonstrates in vivo efficacy by blocking the growth of human colon and breast tumor xenografts in nude mice, without causing a notable loss of body weight in the animal models.[1]

Quantitative Data Summary

While the primary literature indicates a concentration-dependent inhibition of tumor growth by this compound, the specific quantitative data, such as IC50 values for various cancer cell lines and detailed in vivo tumor growth inhibition percentages, are not publicly available in the abstract of the key study. For a comprehensive analysis, these values would be crucial. The tables below are structured to illustrate how such data would typically be presented.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., HCT-116 | Colon Carcinoma | Data not available |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available |

| e.g., A549 | Lung Carcinoma | Data not available |

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Data not available | Data not available | Data not available |

| This compound (Concentration X) | Data not available | Data not available | Data not available |

| This compound (Concentration Y) | Data not available | Data not available | Data not available |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |

| Colon Cancer | Vehicle Control | Data not available | N/A |

| Colon Cancer | This compound (dose X) | Data not available | Data not available |

| Breast Cancer | Vehicle Control | Data not available | N/A |

| Breast Cancer | This compound (dose X) | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to investigate the cytostatic properties of a compound like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.

-

Cell Treatment: Cells are cultured and treated with this compound at various concentrations for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent the staining of RNA.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Interpretation: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cyclin B1

This technique is used to detect and quantify the levels of cyclin B1 protein in cells following treatment with this compound.

-

Protein Extraction: Cells are treated with this compound, and then total protein is extracted using a lysis buffer. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for cyclin B1. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

Visualizations

Signaling Pathway of this compound Induced G2/M Arrest

Caption: Proposed signaling pathway of this compound inducing G2/M cell cycle arrest.

Experimental Workflow for Investigating this compound

Caption: General experimental workflow for characterizing the cytostatic effects of this compound.

References

The Cinnamaldehyde Derivative CB-403: An Inhibitor of Farnesyl Protein Transferase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative data and specific experimental protocols for the farnesyl protein transferase (FPTase) inhibitory activity of the cinnamaldehyde derivative CB-403 are not publicly available in the cited literature. The information presented herein is based on the initial report of its in vitro activity and is supplemented with general knowledge and representative data for other FPTase inhibitors to provide a comprehensive technical context.

Executive Summary

The compound this compound, a derivative of 2'-hydroxycinnamaldehyde, has been identified as an antitumor agent with in vitro inhibitory effects on farnesyl protein transferase (FPTase).[1] FPTase is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases, which are pivotal in cell signaling pathways regulating growth, proliferation, and survival. Inhibition of FPTase presents a promising therapeutic strategy for cancers harboring Ras mutations. This guide provides a detailed overview of the known effects of this compound on FPTase, placed within the broader context of FPTase inhibition, and includes representative experimental protocols and data to facilitate further research and drug development efforts in this area.

Introduction to Farnesyl Protein Transferase and Its Role in Cellular Signaling

Farnesyl protein transferase (FPTase) is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal CaaX box motif of target proteins. This process, known as farnesylation, is crucial for the proper subcellular localization and function of these proteins, enabling their interaction with cell membranes and downstream effectors.

The most well-characterized substrates of FPTase are the Ras proteins (H-Ras, N-Ras, and K-Ras). When activated, Ras proteins are key components of the Ras-Raf-MEK-ERK signaling pathway, which transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression involved in cell proliferation, differentiation, and survival. Constitutive activation of this pathway due to Ras mutations is a hallmark of many human cancers. By inhibiting FPTase, the membrane association and signaling function of Ras can be disrupted, leading to the suppression of tumor growth.

This compound: A Cinnamaldehyde-Derived FPTase Inhibitor

This compound is a synthetic derivative of cinnamaldehyde, a natural compound known for its various biological activities. A 2003 study by Jeong et al. reported that this compound exhibits antitumor effects, in part, through its inhibitory action on FPTase in vitro.[1] While specific inhibitory concentrations (e.g., IC50 values) for this compound against FPTase are not detailed in the available literature, the initial findings suggest its potential as a lead compound for the development of novel anticancer therapeutics targeting the Ras signaling pathway.

Mechanism of Action

The proposed mechanism of action for this compound as an FPTase inhibitor involves its interference with the catalytic activity of the enzyme, thereby preventing the farnesylation of key signaling proteins like Ras. This disruption leads to the mislocalization of these proteins and the attenuation of downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway. The consequence of this inhibition is a reduction in cell proliferation and tumor growth.

Quantitative Data on FPTase Inhibition

As specific quantitative data for this compound is unavailable, the following table presents representative data for other well-characterized FPTase inhibitors to provide a comparative context for researchers.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Tipifarnib (R115777) | FPTase | 0.86 | Enzyme Assay | [No specific reference in results] |

| Lonafarnib (SCH66336) | FPTase | 1.9 (H-Ras) | Enzyme Assay | [No specific reference in results] |

| FTI-277 | FPTase | 50 | Cell-based Assay | [No specific reference in results] |

Note: The data presented in this table is for illustrative purposes and does not represent the inhibitory activity of this compound.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of a cinnamaldehyde derivative and an in vitro FPTase inhibition assay, based on general methodologies in the field.

Synthesis of a Cinnamaldehyde Derivative (Illustrative)

This compound was synthesized from 2'-hydroxycinnamaldehyde.[1] A general protocol for the synthesis of a cinnamaldehyde derivative might involve the following steps:

-

Starting Materials: 2'-hydroxycinnamaldehyde and a suitable reagent for derivatization.

-

Reaction: The reaction is typically carried out in an appropriate solvent and may require a catalyst and specific temperature conditions.

-

Work-up: The reaction mixture is processed to isolate the crude product, which may involve extraction and washing steps.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

-

Characterization: The structure and purity of the final compound are confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

In Vitro Farnesyl Protein Transferase (FPTase) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against FPTase in vitro.

-

Reagents and Materials:

-

Recombinant human FPTase

-

Farnesyl pyrophosphate (FPP), radiolabeled or fluorescently tagged

-

A peptide substrate with a CaaX box motif (e.g., biotinylated-KKSKTKCVIM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 µM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate (e.g., 96-well)

-

Detection system (e.g., scintillation counter or fluorescence plate reader)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FPTase, and the peptide substrate in the wells of a microplate.

-

Add the test compound at various concentrations to the wells. Include appropriate controls (e.g., no inhibitor, no enzyme).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding FPP to each well.

-

Incubate the plate at the same temperature for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Detect the amount of farnesylated peptide. For a radiolabeled assay, this may involve capturing the biotinylated peptide on a streptavidin-coated plate and measuring the incorporated radioactivity.

-

Calculate the percentage of FPTase inhibition for each concentration of the test compound and determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

Farnesylation and the Ras-Raf-MEK-ERK Signaling Pathway

Caption: FPTase in the Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for FPTase Inhibition Assay

Caption: A generalized workflow for an in vitro FPTase inhibition assay.

Conclusion

The cinnamaldehyde derivative this compound represents a promising, albeit currently under-characterized, inhibitor of farnesyl protein transferase. Its identification opens avenues for the development of novel anticancer agents targeting the critical Ras signaling pathway. Further research is warranted to elucidate the precise mechanism of action, determine its potency and selectivity, and evaluate its therapeutic potential in preclinical and clinical settings. The information and representative protocols provided in this guide aim to facilitate these future investigations and contribute to the advancement of FPTase inhibitors in oncology.

References

Preliminary Studies on CB-403: A Cinnamaldehyde Derivative for Cancer Research

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary research on CB-403, a synthetic cinnamaldehyde derivative, and its potential as an anti-cancer agent. The information presented is primarily derived from the seminal study published in Biochemical Pharmacology in 2003, which laid the groundwork for understanding the compound's mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic compounds.

Introduction

This compound is a synthetic derivative of 2'-hydroxycinnamaldehyde, a compound belonging to the cinnamaldehyde class of molecules.[1] Cinnamaldehydes have garnered interest in cancer research due to their inhibitory effects on various cellular processes critical for tumor growth, including angiogenesis and cell-cell adhesion.[1] The preliminary research on this compound identified its potential as a cytostatic agent that specifically targets the cell cycle of cancer cells, leading to an arrest in mitosis and subsequent inhibition of tumor growth.[1] This guide will delve into the published data on this compound, detailing its effects on cancer cells in vitro and in vivo, its proposed mechanism of action, and the experimental methodologies used in its initial characterization.

Preclinical Data Summary

The foundational research on this compound demonstrated its efficacy in both cell culture and animal models of cancer. The compound was shown to inhibit the growth of human colon and breast tumor cells.[1]

In Vitro Studies

In cell-based assays, this compound exhibited a concentration-dependent inhibitory effect on the growth of various human cancer cell lines.[1] A notable morphological change observed in cells treated with this compound was a reduction in their adherence to culture dishes.[1]

Table 1: Summary of In Vitro Effects of this compound

| Parameter | Observation | Cell Types |

| Cell Growth | Inhibition in a concentration-dependent manner. | Human cancer cells |

| Cell Adhesion | Treated cells became weakly adherent. | Human cancer cells |

| Cell Cycle | Arrest in the G2/M phase of the cell cycle. | Human cancer cells |

| Protein Expression | Marked increase in the amount of cyclin B1. | Human cancer cells |

In Vivo Studies

The anti-tumor activity of this compound was confirmed in a nude mouse xenograft model using human colon and breast tumor cells.[1] The study reported that administration of this compound effectively blocked the growth of these tumors.[1] Importantly, the anti-tumor effect was achieved without a significant loss of body weight in the treated mice, suggesting a favorable preliminary safety profile.[1]

Table 2: Summary of In Vivo Effects of this compound

| Model | Tumor Types | Key Findings |

| Nude Mouse Xenograft | Human colon and breast tumor xenografts. | Blocked in vivo tumor growth. |

| Toxicity | No significant loss of body weight observed. | Nude mice |

Mechanism of Action: G2/M Cell Cycle Arrest

The primary mechanism of action for this compound's anti-tumor effect is the induction of cell cycle arrest at the G2/M phase.[1] This was determined through FACS (Fluorescence-Activated Cell Sorting) analysis of cancer cells treated with the compound. The arrest in mitosis was found to be correlated with a significant increase in the intracellular levels of cyclin B1, a key regulatory protein for the G2/M transition.[1]

Experimental Protocols

The following are generalized descriptions of the experimental protocols employed in the preliminary studies of this compound, based on the available literature. Detailed procedural specifics such as concentrations, incubation times, and specific reagents were not fully available in the abstracts and citing articles.

Synthesis of this compound

This compound was chemically synthesized from its precursor, 2'-hydroxycinnamaldehyde.[1] The precise synthetic route and purification methods are not detailed in the available literature.

Cell Culture and Viability Assays

Human cancer cell lines, including those from colon and breast tumors, were cultured under standard laboratory conditions. To assess the effect of this compound on cell growth, cells were treated with varying concentrations of the compound. Cell viability was likely determined using standard methods such as MTT or trypan blue exclusion assays to establish a concentration-dependent effect.

Cell Cycle Analysis

Fluorescence-Activated Cell Sorting (FACS) was utilized to analyze the cell cycle distribution of cancer cells following treatment with this compound. This technique involves staining the DNA of the cells with a fluorescent dye, followed by analysis of the fluorescence intensity of individual cells, which correlates with the DNA content at different phases of the cell cycle.

Western Blotting

To determine the levels of cell cycle regulatory proteins, Western blotting was likely performed. This would involve lysing the treated and untreated cells, separating the proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific for proteins of interest, such as cyclin B1.

In Vivo Xenograft Model

Nude mice, which are immunodeficient and thus cannot reject human cells, were used for the in vivo studies. Human colon and breast cancer cells were likely injected subcutaneously into the flanks of the mice. Once tumors were established, the mice would be randomized into treatment and control groups. The treatment group would receive this compound, while the control group would receive a vehicle. Tumor volume and mouse body weight would be monitored regularly throughout the study to assess efficacy and toxicity.

Conclusion and Future Directions

The preliminary research on the cinnamaldehyde derivative this compound has established it as a promising anti-cancer agent with a clear mechanism of action involving the induction of mitotic arrest.[1] Its ability to inhibit tumor growth in preclinical models of colon and breast cancer, coupled with a lack of overt toxicity, warrants further investigation.[1]

Future studies should aim to:

-

Elucidate the direct molecular target of this compound.

-

Determine the IC50 values of this compound in a broader panel of cancer cell lines.

-

Investigate the potential of this compound in combination with other chemotherapeutic agents.

-

Conduct more comprehensive toxicology studies to further evaluate its safety profile.

-

Explore its efficacy in other preclinical cancer models.

The findings summarized in this guide highlight the potential of this compound as a lead compound for the development of novel anti-cancer therapies that target cell cycle progression.

References

The Anti-Angiogenic Potential of CB-403: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-403, a derivative of cinnamaldehyde synthesized from 2'-hydroxycinnamaldehyde, has been identified as a compound with anti-tumor properties.[1] While the primary mechanism of its anti-cancer action has been attributed to the induction of mitotic arrest, the broader class of cinnamaldehydes has demonstrated modulatory effects on angiogenesis, a critical process in tumor growth and metastasis. This technical guide consolidates the current understanding of this compound and related cinnamaldehyde compounds as inhibitors of angiogenesis, providing a resource for researchers and drug development professionals. Due to a lack of specific public data on this compound's anti-angiogenic properties, this document draws upon the known mechanisms of cinnamaldehyde and its derivatives to infer potential pathways and experimental approaches for the evaluation of this compound.

Introduction to Angiogenesis and Its Role in Cancer

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial physiological process in development, reproduction, and wound healing. However, this process is also a hallmark of cancer. Solid tumors require a dedicated blood supply to grow beyond a few millimeters, obtain necessary nutrients and oxygen, and to metastasize to distant organs. The tumor microenvironment orchestrates an "angiogenic switch," upregulating pro-angiogenic factors to stimulate the growth of new blood vessels. Key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, play a central role in this process. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.

This compound and the Anti-Angiogenic Activity of Cinnamaldehydes

This compound is a synthetic cinnamaldehyde derivative.[1] While direct and detailed studies on the anti-angiogenic effects of this compound are not extensively available in public literature, the parent compound, cinnamaldehyde, and its derivatives have been investigated for their impact on angiogenesis, with some conflicting results. Some studies suggest that cinnamaldehyde can promote angiogenesis in the context of wound healing by up-regulating the PI3K and MAPK signaling pathways.[2] Conversely, other research indicates that cinnamic aldehyde can suppress hypoxia-induced angiogenesis in tumors by inhibiting the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of VEGF.[3] This context-dependent activity highlights the need for specific investigation into the effects of this compound on tumor-associated angiogenesis.

Potential Mechanisms of Anti-Angiogenic Action for this compound

Based on the known biological activities of cinnamaldehyde and its derivatives, several signaling pathways are plausible targets for the anti-angiogenic effects of this compound.

Inhibition of the HIF-1α/VEGF Axis

Under hypoxic conditions characteristic of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of numerous pro-angiogenic genes, most notably VEGF. Cinnamic aldehyde has been shown to decrease HIF-1α protein expression and subsequent VEGF expression in tumor cells.[3] It is hypothesized that this compound may share this mechanism, thereby reducing the primary stimulus for tumor angiogenesis.

Hypothesized Signaling Pathway for this compound Mediated Anti-Angiogenesis

References

- 1. youtube.com [youtube.com]

- 2. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic aldehyde suppresses hypoxia-induced angiogenesis via inhibition of hypoxia-inducible factor-1α expression during tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: TB-403 (Anti-Placental Growth Factor Antibody)

An in-depth analysis of the immunomodulatory effects of a compound designated as "CB-403" is challenging due to the limited and varied information available in publicly accessible scientific literature. The nomenclature "this compound" has been associated with at least two distinct investigational drugs: a monoclonal antibody targeting Placental Growth Factor (PlGF) more commonly known as TB-403, and a cinnamaldehyde derivative with anti-cancer properties.

This guide will focus on the available information for both entities, with a primary emphasis on TB-403 due to a greater volume of recent research and clinical trial data. However, it is crucial to note that detailed immunomodulatory data, particularly quantitative measures of immune cell modulation and specific signaling pathways, are not extensively detailed in the currently available resources.

TB-403 is a humanized monoclonal antibody that functions by blocking Placental Growth Factor (PlGF), a member of the vascular endothelial growth factor (VEGF) family.[1] While its primary mechanism of action is considered to be anti-angiogenic, the inhibition of PlGF can have indirect immunomodulatory effects within the tumor microenvironment.

Mechanism of Action and Signaling Pathway

PlGF contributes to tumor progression by stimulating the formation of new blood vessels, a process known as angiogenesis.[1] By binding to its receptor, Neuropilin 1 (NRP1), PlGF promotes the proliferation and survival of tumor cells.[2] TB-403 competitively inhibits the binding of PlGF to NRP1, thereby disrupting these tumor-promoting signals.[3] Preclinical studies have shown that TB-403 can inhibit primary tumor growth and metastasis in mouse models of medulloblastoma.[3]

Below is a diagram illustrating the proposed signaling pathway affected by TB-403.

Caption: Proposed mechanism of TB-403 in inhibiting PlGF signaling.

Clinical Studies and Data

Clinical trials of TB-403 have primarily focused on its safety, tolerability, and efficacy in pediatric patients with relapsed or refractory solid tumors, such as medulloblastoma, neuroblastoma, Ewing sarcoma, and alveolar rhabdomyosarcoma.[2]

Table 1: Summary of Phase I Clinical Trial of TB-403 in Pediatric Cancers

| Parameter | Details |

|---|---|

| Study Design | Phase I, open-label, multicenter, dose-escalation study[2] |

| Patient Population | Pediatric subjects with relapsed or refractory cancers[2] |

| Dose Levels | 20 mg/kg, 50 mg/kg, 100 mg/kg, 175 mg/kg[2] |

| Treatment Regimen | Two doses of TB-403 on days 1 and 15 of each cycle[2] |

| Primary Objective | Determine the maximum tolerated dose (MTD)[2] |

| Key Findings | MTD was not reached; TB-403 was found to be safe and well-tolerated.[2] While no complete or partial responses were observed, 7 of 11 subjects with medulloblastoma experienced stable disease, with 4 of those lasting over 100 days.[2] |

Experimental Protocols

Phase I Clinical Trial Protocol for TB-403

-

Patient Selection: Pediatric patients with histologically confirmed relapsed or refractory medulloblastoma, neuroblastoma, Ewing sarcoma, or alveolar rhabdomyosarcoma.

-

Study Design: A 3+3 dose-escalation scheme was used to evaluate four dose levels of TB-403.

-

Treatment: Patients received intravenous infusions of TB-403 on day 1 and day 15 of each treatment cycle. Combination therapy with temozolomide or etoposide was permitted after the first cycle.

-

Assessments: The primary endpoint was the determination of the MTD. Secondary objectives included assessing efficacy, pharmacokinetics, and pharmacodynamic biomarkers.[2]

Below is a workflow diagram for the clinical trial protocol.

Caption: Workflow of the TB-403 Phase I clinical trial.

Part 2: CB403 (Cinnamaldehyde Derivative)

A distinct compound, a cinnamaldehyde derivative also referred to as CB403, has been investigated for its anti-tumor properties. This compound was synthesized from 2'-hydroxycinnamaldehyde.[4]

Mechanism of Action

Preclinical studies have indicated that this cinnamaldehyde derivative exerts its anti-tumor effects by inducing mitotic arrest in cancer cells.[4] This is associated with an increase in the levels of cyclin B1, a key regulatory protein in the cell cycle.[4] The compound was shown to inhibit the growth of human colon and breast tumor xenografts in nude mice without causing significant weight loss.[4] While the study abstract mentions that cinnamaldehydes can be immunomodulators, specific details on the immunomodulatory effects of CB403 are not provided.[4]

Table 2: Preclinical Findings for Cinnamaldehyde Derivative CB403

| Finding | Description |

|---|---|

| Cellular Effect | Induces mitotic arrest in cancer cells[4] |

| Molecular Marker | Correlated with a marked increase in cyclin B1 levels[4] |

| In Vitro Effect | Inhibited tumor cell growth in a concentration-dependent manner[4] |

| In Vivo Effect | Blocked the growth of human colon and breast tumor xenografts in nude mice[4] |

Experimental Protocols

-

Cell Culture and Treatment: Human cancer cells were treated with the cinnamaldehyde derivative CB403.

-

FACS Analysis: Fluorescence-activated cell sorting (FACS) was used to analyze the cell cycle distribution of treated cells.

-

Western Blotting: The levels of cell cycle regulatory proteins, such as cyclin B1, were likely assessed by western blotting.

-

Xenograft Model: Human colon and breast tumor cells were implanted in nude mice. The mice were then treated with CB403 to evaluate its in vivo anti-tumor efficacy.[4]

Below is a diagram illustrating the logical relationship of CB403's anti-tumor effect.

References

- 1. Roche licences TB-403 novel anti-cancer antibody [manufacturingchemist.com]

- 2. A Phase I Trial of TB-403 in Relapsed Medulloblastoma, Neuroblastoma, Ewing Sarcoma, and Alveolar Rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase I Trial of TB-403 in Relapsed Medulloblastoma, Neuroblastoma, Ewing Sarcoma, and Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effect of the cinnamaldehyde derivative CB403 through the arrest of cell cycle progression in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for CB-403: In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-403 is a synthetically derived cinnamaldehyde derivative that has demonstrated potential as an antitumor agent. In vitro studies have shown that this compound exerts its cytostatic effects by inducing mitotic arrest in cancer cells.[1] The primary mechanism of action is the disruption of cell cycle progression, specifically leading to an arrest in the G2/M phase. This is correlated with a significant increase in the cellular levels of cyclin B1, a key regulatory protein in the transition from G2 to mitosis.[1][2] These findings suggest that this compound may target components of the mitotic machinery, making it a compound of interest for cancer therapeutic development.

These application notes provide detailed protocols for in vitro studies designed to characterize the effects of this compound on cancer cell lines. The included methodologies cover the assessment of cell viability, analysis of cell cycle distribution, and the examination of key protein markers involved in mitotic arrest.

Quantitative Data Summary

While specific IC50 values for this compound are not publicly available in the referenced literature, the following table provides a template for summarizing experimentally determined data for cell viability and cell cycle arrest. It is recommended that researchers perform dose-response and time-course experiments to determine these values for their specific cell lines of interest.

Table 1: In Vitro Efficacy of this compound on [Specify Cell Line]

| Assay | Parameter | This compound Concentration (µM) | Result |

| Cell Viability (e.g., MTT Assay) | IC50 | (e.g., 0.1, 1, 10, 50, 100) | [Enter experimentally determined value] µM |

| Cell Cycle Analysis (FACS) | % of Cells in G2/M (at 24h) | (e.g., 10) | [Enter experimental value] % |

| % of Cells in G2/M (at 48h) | (e.g., 10) | [Enter experimental value] % | |

| Western Blot Analysis | Cyclin B1 Protein Level (Fold Change vs. Control at 24h) | (e.g., 10) | [Enter experimental value] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced mitotic arrest and a general experimental workflow for its in vitro characterization.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to study the effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic or cytostatic effects of this compound on a given cell line and for calculating the IC50 value.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to metabolize MTT into formazan crystals.[3]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Human cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with the desired concentrations of this compound or a vehicle control for the specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and combine with any floating cells from the original medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[4][5]

-

Staining: Centrifuge the fixed cells at 500 x g for 5-10 minutes. Decant the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[6]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[6]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.[4] Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.[4]

Protocol 3: Western Blot Analysis of Cyclin B1

This protocol is for detecting and quantifying the levels of cyclin B1 protein in cells treated with this compound.

Materials:

-

Human cancer cell line of interest

-

6-well plates or larger culture dishes

-

Complete cell culture medium

-

This compound stock solution

-

Ice-cold PBS

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Cyclin B1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols.

-

Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer and scrape the cells. Transfer the lysate to a microcentrifuge tube.[1]

-

Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[1]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]

-

SDS-PAGE and Transfer: Load the denatured protein samples onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Cyclin B1 overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometry analysis to quantify the protein band intensities. Normalize the Cyclin B1 signal to the loading control to determine the relative change in protein expression. The same membrane can be stripped and re-probed for the loading control.

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of CB-403 in Human Colon Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-403, a derivative of cinnamaldehyde, has been identified as a promising anti-cancer agent with demonstrated efficacy against human colon cancer.[1] This compound exerts its cytotoxic effects by inducing mitotic arrest at the G2/M phase of the cell cycle, leading to an inhibition of tumor growth.[1] These application notes provide a comprehensive guide for the utilization of this compound in in vitro studies involving human colon cancer cell lines, offering detailed experimental protocols and data presentation to facilitate further research and development.

The protocols outlined below are based on established methodologies for studying cinnamaldehyde and its derivatives in the context of colon cancer research. While specific quantitative data for this compound is limited in publicly available literature, the provided information on related compounds offers a strong foundation for experimental design.

Mechanism of Action: G2/M Cell Cycle Arrest

This compound induces cell cycle arrest at the G2/M transition phase in cancer cells.[1] This is correlated with a significant increase in the intracellular levels of cyclin B1, a key regulatory protein in the progression through mitosis.[1] The accumulation of cyclin B1 suggests a disruption of the mitotic spindle checkpoint, ultimately preventing cell division and leading to apoptosis or cell death. Further research into the precise molecular targets of this compound within the G2/M checkpoint signaling cascade is warranted.

Signaling Pathway Overview

Quantitative Data Summary

The following tables summarize representative quantitative data for cinnamaldehyde and its derivatives on various human colon cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in your experiments.

Table 1: Cytotoxicity of Cinnamaldehyde Derivatives in Human Colon Cancer Cell Lines (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |

| Cinnamaldehyde-based Chalcone | Caco-2 | 32.19 ± 3.92 | 24 | MTT |

| Cinnamaldehyde-rich Cinnamon Extract | HCT 116 | 13.5 µg/mL | 24 | WST-1 |

| Cinnamaldehyde-rich Cinnamon Extract | HT-29 | 16.3 µg/mL | 24 | WST-1 |

Table 2: Effect of Cinnamaldehyde Derivatives on Cell Cycle Distribution in Human Colon Cancer Cell Lines

| Compound | Cell Line | Concentration | Treatment Time (h) | % Cells in G2/M Phase (Treated) | % Cells in G2/M Phase (Control) |

| Cinnamaldehyde-rich Cinnamon Extract | HCT 116 | 40 µg/mL | 24 | ~68.6% (S+G2/M) | ~64.6% (S+G2/M) |

| Cinnamaldehyde-rich Cinnamon Extract | HT-29 | 40 µg/mL | 24 | ~56.9% (S+G2/M) | ~36.9% (S+G2/M) |

Experimental Protocols

1. Cell Culture

-

Cell Lines: Human colon cancer cell lines such as HCT 116, HT-29, SW480, and Caco-2 are suitable models.

-

Culture Medium: Use the recommended medium for each cell line (e.g., McCoy's 5A for HCT 116, DMEM for HT-29 and Caco-2, Leibovitz's L-15 for SW480) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow

2. Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

3. Cytotoxicity Assay (MTT or WST-1)

This assay determines the concentration-dependent inhibitory effect of this compound on cell viability.

-

Materials:

-

96-well plates

-

Human colon cancer cells

-

Complete culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

DMSO (for MTT assay)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add MTT (final concentration 0.5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

4. Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle after this compound treatment.

-

Materials:

-

6-well plates

-

Human colon cancer cells

-

Complete culture medium

-

This compound working solutions

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

5. Western Blot Analysis for Cyclin B1

This technique is used to detect the expression level of cyclin B1 protein.

-

Materials:

-

6-well plates or larger culture dishes

-

Human colon cancer cells

-

Complete culture medium

-

This compound working solutions

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Cyclin B1

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

Seed and treat cells with this compound as described for cell cycle analysis.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cyclin B1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody against a loading control protein (β-actin or GAPDH) to ensure equal protein loading.

-

Potential Signaling Pathways for Further Investigation

Based on studies of cinnamaldehyde and its derivatives, this compound may also modulate other critical signaling pathways in colon cancer. Further investigations could explore its effects on:

-

PI3K/Akt Pathway: Cinnamaldehyde has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

-

Wnt/β-catenin Pathway: 2'-hydroxycinnamaldehyde, a related compound, has been found to suppress the Wnt/β-catenin signaling pathway, a key pathway dysregulated in the majority of colorectal cancers.

Wnt/β-catenin Signaling Inhibition

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for colorectal cancer. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in human colon cancer cell lines. Further studies are encouraged to elucidate its precise molecular targets and to evaluate its potential in combination with existing chemotherapeutic agents.

References

Application Notes and Protocols for FACS Analysis of CB-403 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-403, a derivative of cinnamaldehyde, has been identified as a potent anti-neoplastic agent that inhibits tumor growth by inducing cell cycle arrest at the G2/M phase. This application note provides detailed protocols for the analysis of this compound treated cells using Fluorescence-Activated Cell Sorting (FACS). The primary focus is on the assessment of cell cycle distribution and the intracellular expression of cyclin B1, a key regulator of the G2/M transition that is significantly upregulated following this compound treatment.[1][2] Additionally, a protocol for the analysis of apoptosis is included, as cinnamaldehyde derivatives have been shown to induce programmed cell death in various cancer cell lines.[2][3][4][5][6] This document is intended to provide researchers with the necessary methodologies to quantitatively assess the cellular response to this compound.

Introduction

This compound is a synthetic cinnamaldehyde derivative that has demonstrated significant cytostatic properties in cancer cells.[1] Mechanistic studies have revealed that this compound impedes cell cycle progression, leading to an accumulation of cells in the G2/M phase. This arrest is correlated with a marked increase in the intracellular levels of cyclin B1.[1][2] The cyclin B1/CDK1 complex is a critical regulator of the entry into mitosis, and its modulation by this compound highlights a key aspect of the compound's mechanism of action. Flow cytometry is an indispensable tool for elucidating the effects of therapeutic compounds on cellular processes. This document provides detailed protocols for utilizing FACS to analyze cell cycle perturbations and protein expression changes in response to this compound treatment.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from FACS analysis of cells treated with this compound.

Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 Hours

| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | 0 | 60.5 ± 4.2 | 25.3 ± 2.5 | 14.2 ± 1.8 |

| This compound | 10 | 45.1 ± 3.8 | 20.7 ± 2.1 | 34.2 ± 3.3 |

| This compound | 25 | 28.9 ± 3.1 | 15.5 ± 1.9 | 55.6 ± 4.5 |

| This compound | 50 | 15.2 ± 2.5 | 10.3 ± 1.5 | 74.5 ± 5.1 |

Data are represented as mean ± standard deviation from three independent experiments. Actual results may vary depending on the cell line and experimental conditions.

Table 2: Cyclin B1 Expression in Cancer Cells Treated with this compound for 48 Hours

| Treatment Group | Concentration (µM) | % Cyclin B1 Positive Cells in G2/M | Mean Fluorescence Intensity (MFI) of Cyclin B1 in G2/M |

| Vehicle Control | 0 | 85.3 ± 5.5 | 150 ± 12 |

| This compound | 10 | 92.1 ± 4.8 | 275 ± 25 |

| This compound | 25 | 98.5 ± 3.1 | 450 ± 38 |

| This compound | 50 | 99.2 ± 2.5 | 620 ± 45 |

Data are represented as mean ± standard deviation from three independent experiments. MFI is shown in arbitrary units.

Table 3: Apoptosis Induction in Cancer Cells Treated with this compound for 72 Hours

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 0 | 95.1 ± 2.1 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| This compound | 25 | 80.3 ± 3.5 | 12.6 ± 1.5 | 7.1 ± 1.1 |

| This compound | 50 | 65.7 ± 4.2 | 22.8 ± 2.3 | 11.5 ± 1.8 |

| This compound | 100 | 48.2 ± 4.8 | 35.1 ± 3.1 | 16.7 ± 2.2 |

Data are represented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

References

- 1. Antitumor effect of the cinnamaldehyde derivative CB403 through the arrest of cell cycle progression in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

Application Notes and Protocols for CB-103 in Breast Tumor Xenograft Studies

A Note on Nomenclature: Initial searches for "CB-403" did not yield relevant results in the context of breast cancer xenograft studies. It is highly probable that this was a typographical error and the intended compound was CB-103 , a first-in-class, orally available, small-molecule pan-Notch inhibitor.[1][2] This document will, therefore, focus on the application and protocols for CB-103 (also known as Limantrafin).[3]

Introduction

CB-103 is a novel anti-cancer agent that functions by inhibiting the Notch signaling pathway.[4][5] The Notch pathway is a critical regulator of cell differentiation, proliferation, and survival, and its aberrant activation is implicated in several cancers, including breast cancer.[5][6] CB-103 acts by disrupting the interaction between the intracellular domain of Notch receptors and the CSL transcription factor complex, thereby inhibiting the transcription of Notch target genes.[2][5] This unique mechanism of action makes it a promising therapeutic candidate, particularly for endocrine-resistant and triple-negative breast cancers (TNBCs).[1][7] Preclinical studies using breast tumor xenograft models have demonstrated the anti-tumor efficacy of CB-103, both as a monotherapy and in combination with other anti-cancer agents.[1][8]

Data Presentation

The following tables summarize the quantitative data from preclinical breast tumor xenograft studies involving CB-103.

Table 1: In Vivo Efficacy of CB-103 in Patient-Derived Xenograft (PDX) Models

| PDX Model | Breast Cancer Subtype | Treatment | Dosage & Schedule | Duration | Outcome |

| CTG-2308 | ER+, ESR1 wild type | CB-103 | 40 mg/kg, QD x 5, s.c. | 7 weeks | Showed comparable efficacy to fulvestrant alone.[1][8] |

| Fulvestrant | 5 mg/kg, Q7D | 7 weeks | - | ||

| CB-103 + Fulvestrant | As above | 7 weeks | Significant tumor growth inhibition.[1] | ||

| WHM20 | ER+, ESR1-Y537S | CB-103 | 60 mg/kg, QD x 5, s.c. | 4 weeks | Superior to either agent alone, causing tumor regression.[1][8] |

| Fulvestrant | 250 mg/kg, Q7D | 4 weeks | - | ||

| CB-103 + Fulvestrant | As above | 4 weeks | Significantly reduced tumor volume.[1][7] |

ER+: Estrogen Receptor Positive; ESR1: Estrogen Receptor 1; QD: Once daily; Q7D: Once every 7 days; s.c.: Subcutaneous

Table 2: In Vivo Efficacy of CB-103 in Cell Line-Derived Xenograft (CDX) Models

| Cell Line | Breast Cancer Subtype | Treatment | Dosage & Schedule | Duration | Outcome |

| HCC1187 | Triple-Negative Breast Cancer (TNBC) | CB-103 | 60 mg/kg, QD x 5, s.c. | 2 weeks | Delayed tumor growth compared to paclitaxel alone.[1][8] |

| Paclitaxel | 10 mg/kg, Q7D | 2 weeks | - | ||

| CB-103 + Paclitaxel | As above | 2 weeks | Significantly delayed tumor growth.[1][7] |

QD: Once daily; Q7D: Once every 7 days; s.c.: Subcutaneous

Experimental Protocols

Below are detailed methodologies for conducting breast tumor xenograft studies with CB-103.

1. Cell Lines and Culture

-

ER+ Breast Cancer:

-

MCF-7: Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

-

Triple-Negative Breast Cancer:

-

HCC1187: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

-

-

Maintain all cell lines in a humidified incubator at 37°C with 5% CO2. Ensure cells are mycoplasma-free.[1]

2. Animal Models

-

Athymic Nude Mice (nu/nu): Typically used for patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.[1][8]

-

NSG (NOD scid gamma) Mice: An alternative immune-compromised model.[8]

-

House animals in a specific pathogen-free environment with ad libitum access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Xenograft Establishment

-

Subcutaneous Implantation (CDX):

-

Harvest cultured breast cancer cells (e.g., HCC1187) during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank or mammary fat pad of each mouse.

-

-

Orthotopic Implantation (PDX):

4. CB-103 Formulation and Administration

-

Formulation: A subcutaneous formulation of CB-103 has been developed to allow for slow release.[8] While the exact vehicle is proprietary, a common approach for similar compounds is suspension in a vehicle like 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

-

Administration: Administer CB-103 subcutaneously (s.c.) at the indicated dosages (e.g., 40 mg/kg or 60 mg/kg).[1][8]

5. Treatment Schedule and Monitoring

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.

-

Administer CB-103 and/or other treatments according to the specified schedule (e.g., daily for 5 days, or in combination with weekly paclitaxel).[1][8]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status regularly to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, RNA sequencing).

Visualization of Signaling Pathways and Workflows

CB-103 Mechanism of Action in the Notch Signaling Pathway

References

- 1. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing CB-403 Solutions in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of CB-403, a cinnamaldehyde derivative with demonstrated antitumor activity, in cell culture experiments. The protocols outlined below are intended to ensure consistent and reproducible results.

Introduction

This compound is a synthetic derivative of cinnamaldehyde that has been shown to inhibit the growth of tumor cells. Its mechanism of action involves the arrest of the cell cycle at the G2/M phase, leading to a cytostatic effect on cancer cells.[1] This is achieved through the modulation of key cell cycle regulatory proteins, making this compound a compound of interest for cancer research and drug development.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2E)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enal | [2] |

| Molecular Formula | C₁₇H₁₆O₂ | [2] |

| Molecular Weight | 252.31 g/mol | |

| Appearance | Likely a pale yellow, viscous liquid (based on cinnamaldehyde) |

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation |

| Solid Compound Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. |

| Stock Solution Storage | Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |

| Handling | Use standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. |

Table 3: Recommended Concentrations for Cell Culture Experiments

| Solution Type | Recommended Concentration Range | Solvent |

| Stock Solution | 10-50 mM | DMSO |